Cas no 340026-72-4 (5-phenyl-2,4'-bipyridine)

5-Phenyl-2,4'-bipyridine is a heterocyclic organic compound featuring a bipyridine core with a phenyl substituent at the 5-position. This structure imparts unique electronic and coordination properties, making it valuable in ligand design for transition metal complexes. Its rigid, conjugated framework enhances stability and facilitates π-π stacking interactions, which are advantageous in supramolecular chemistry and materials science. The compound's bipyridine moieties enable strong metal chelation, useful in catalysis and photophysical applications. Its synthetic versatility allows for further functionalization, broadening its utility in coordination polymers and optoelectronic materials. High purity grades ensure reproducibility in research and industrial applications.
5-phenyl-2,4'-bipyridine structure
5-phenyl-2,4'-bipyridine structure
Product Name:5-phenyl-2,4'-bipyridine
CAS No:340026-72-4
MF:C16H12N2
MW:232.279883384705
MDL:MFCD04038158
CID:918652
PubChem ID:12186387
Update Time:2025-06-07

5-phenyl-2,4'-bipyridine Chemical and Physical Properties

Names and Identifiers

    • 5-phenyl-2,4'-bipyridine
    • 5-PHENYL-2,3'-BIPYRIDINE
    • 5-phenyl-2-pyridin-4-ylpyridine
    • 5-ph-2,4'-bpy
    • 5-phenyl-2-(4-pyridinyl)pyridine
    • MFCD04038158
    • SCHEMBL25453590
    • DTXSID00479651
    • SY265190
    • 5-Phenyl-2,4 inverted exclamation mark -bipyridine
    • 4-(5-phenylpyridin-2-yl)pyridine
    • 340026-72-4
    • MDL: MFCD04038158
    • Inchi: 1S/C16H12N2/c1-2-4-13(5-3-1)15-6-7-16(18-12-15)14-8-10-17-11-9-14/h1-12H
    • InChI Key: YUIOVZCVPYFEFX-UHFFFAOYSA-N
    • SMILES: N1C=C(C=CC=1C1C=CN=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 232.10000
  • Monoisotopic Mass: 232.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78000
  • LogP: 3.81060

5-phenyl-2,4'-bipyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-phenyl-2,4'-bipyridine Pricemore >>

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Additional information on 5-phenyl-2,4'-bipyridine

5-Phenyl-2,4'-Bipyridine: A Comprehensive Overview

5-Phenyl-2,4'-bipyridine, also known by its CAS number 340026-72-4, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of bipyridines, which are derivatives of pyridine with two nitrogen atoms in the ring structure. The presence of a phenyl group at the 5-position of one pyridine ring and the specific substitution pattern at the 2 and 4' positions make this compound unique and versatile for various applications.

The molecular structure of 5-phenyl-2,4'-bipyridine consists of two pyridine rings connected by a single bond. The phenyl group attached to the fifth position introduces additional aromaticity and electronic effects, which influence the compound's chemical reactivity and physical properties. Recent studies have highlighted its potential as a ligand in metal complexes, particularly in the context of transition metal catalysis and coordination chemistry. For instance, researchers have explored its role in stabilizing metal centers in catalysts for olefin polymerization and hydrogenation reactions.

One of the most promising applications of 5-phenyl-2,4'-bipyridine lies in its use as a precursor for advanced materials. Its ability to form stable coordination complexes with metals such as cobalt, nickel, and palladium has made it a valuable component in the synthesis of metalloporphyrins and related structures. These materials exhibit exceptional electronic properties, making them suitable for applications in optoelectronics, sensing devices, and energy storage systems.

In addition to its role in materials science, 5-phenyl-2,4'-bipyridine has also been investigated for its potential in medicinal chemistry. Its unique structure allows for interactions with biological systems, particularly as a ligand in enzyme inhibition studies. Recent research has focused on its ability to modulate enzyme activity through metal-mediated mechanisms, opening new avenues for drug discovery.

The synthesis of 5-phenyl-2,4'-bipyridine typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to achieve higher yields and better purity levels. For example, a recent study reported a novel route involving palladium-catalyzed cross-coupling reactions that significantly improved the efficiency of the synthesis.

From an environmental perspective, the stability and biodegradability of 5-phenyl-2,4'-bipyridine have been evaluated to ensure its safe use in industrial applications. Studies indicate that it exhibits moderate persistence in aquatic environments but can be effectively degraded under specific conditions. This information is crucial for assessing its environmental impact and developing sustainable practices for its production and disposal.

In conclusion, 5-phenyl-2,4'-bipyridine (CAS No: 340026-72-4) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure enables it to serve as a versatile building block for advanced materials and innovative pharmaceutical agents. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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